molecular formula C21H20N2O3S B2969691 N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 2034243-92-8

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2969691
CAS No.: 2034243-92-8
M. Wt: 380.46
InChI Key: BHTKUXZZPDGRPL-UHFFFAOYSA-N
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Description

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring, and a morpholino group, which is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through various methods such as the cyclization of appropriate precursors. The morpholino group is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the morpholino-substituted intermediate with the benzo[b]thiophene core under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced .

Scientific Research Applications

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. The presence of both the benzo[b]thiophene core and the morpholino group allows for versatile chemical reactivity and interaction with various biological targets, making it a valuable compound in scientific research and drug development.

Properties

IUPAC Name

N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-20(23-9-11-26-12-10-23)13-15-5-7-17(8-6-15)22-21(25)19-14-16-3-1-2-4-18(16)27-19/h1-8,14H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTKUXZZPDGRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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